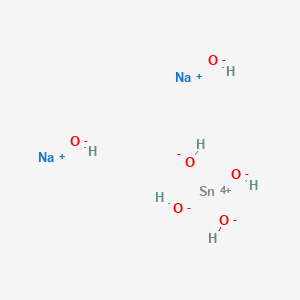

锡酸根 (Sn(OH)62-),钠 (1:2),(OC-6-11)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

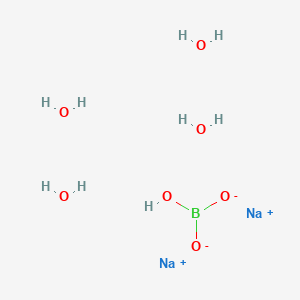

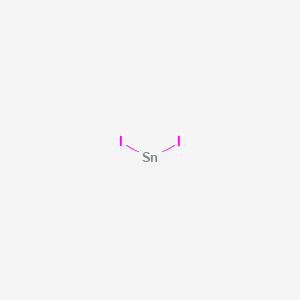

Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as disodium tin hexahydroxide, is an inorganic compound with the molecular formula H6Na2O6Sn . It has a molecular weight of 266.73 g/mol . The compound is composed of sodium (Na), water (H2O), and tin powder (Sn) .

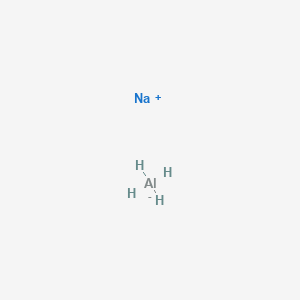

Synthesis Analysis

Sodium stannate can be synthesized by dissolving metallic tin or tin (IV) oxide in sodium hydroxide . The reactions are as follows :Molecular Structure Analysis

The anion in sodium stannate is a coordination complex that is octahedral in shape . The Sn—O bond distances average 2.071 Å .Physical And Chemical Properties Analysis

Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)- is a colorless or white solid . It has a density of 4.68 g/cm^3 . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 .科学研究应用

Electrochemical Migration Inhibition

The compound has been used in the study of electrochemical migration (ECM) of pure tin . The inhibition effect of the compound on ECM was investigated by means of water drop testing and surface characterizations . This application is particularly relevant in the field of metallurgy and materials science.

Production of Pure Tin Coatings

The compound has been used in the production of pure tin coatings from an alkaline bath plating . The plating bath was composed of sodium stannate and sodium hydroxide with sorbitol as an additive . This application is significant in the field of coatings and surface treatments.

Anode Material in Lithium-Ion and Sodium-Ion Batteries

Stannate-based materials, including the compound , have been studied as potential anode materials in lithium-ion and sodium-ion batteries . These materials are strong candidates for next-generation anode materials due to their high theoretical capacity, superior lithium storage mechanism, and suitable operating voltage .

Environmental Applications

The compound has potential environmental applications. For instance, it has been suggested that microbial biopolymers, which could potentially include the compound, can be used as a value-added and sustainable approach to wastewater treatment .

Use in Microelectronics

The compound has been used in the protection of electronic components. It has been shown to inhibit the formation of unwanted metallic outgrowths, termed as whiskers, which can cause short-circuiting of electronic circuits .

Use in Industrial Processes

The compound has been used in industrial processes, particularly in the production of coatings and surface treatments . It has been shown to produce very smooth and shiny coatings, making it a valuable material in various industrial applications .

安全和危害

属性

IUPAC Name |

disodium;tin(4+);hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBLIIMRRPPEO-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12027-70-2 |

Source

|

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)